An In-depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 2197052-92-7)
An In-depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 2197052-92-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Hydrazinyl-2-methoxypyridine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and novel compound synthesis. Drawing upon available data for the compound and its structural analogs, this document details its chemical properties, a plausible synthetic route, expected reactivity, potential applications, and essential safety protocols.
Introduction: The Significance of Hydrazinopyridines
Hydrazinopyridines are a class of heterocyclic compounds that have garnered considerable attention in the field of organic synthesis, primarily for their role as versatile intermediates.[1] The presence of both a pyridine ring and a reactive hydrazine moiety imparts a unique chemical character, allowing for a wide range of chemical transformations.[2] These compounds are instrumental in constructing more complex molecular architectures, particularly nitrogen-containing heterocyclic systems that are prevalent in many biologically active molecules.[1][3]
The title compound, 3-Hydrazinyl-2-methoxypyridine hydrochloride, belongs to this important class. The specific arrangement of the hydrazinyl and methoxy groups on the pyridine core suggests its utility as a scaffold for generating diverse libraries of compounds for screening in drug discovery and agrochemical research. The hydrochloride salt form generally enhances stability and simplifies handling of the otherwise reactive hydrazine base.
Physicochemical and Computational Properties
While extensive experimental data for 3-Hydrazinyl-2-methoxypyridine hydrochloride is not publicly available, information from chemical suppliers and computational models provides a solid foundation for understanding its core properties.[4]
Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methoxypyridine hydrochloride
| Property | Value | Source |
| CAS Number | 2197052-92-7 | [4] |
| Molecular Formula | C₆H₁₀ClN₃O | [4] |
| Molecular Weight | 175.62 g/mol | [4] |
| Purity | ≥97% | [4] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, 2-8°C | [4] |
Table 2: Computational Data for 3-Hydrazinyl-2-methoxypyridine hydrochloride
| Parameter | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 60.17 Ų | Influences membrane permeability and drug absorption. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 0.7976 | Indicates moderate lipophilicity. | [4] |
| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with biological targets. | [4] |
| Hydrogen Bond Donors | 2 | Potential for forming hydrogen bonds with biological targets. | [4] |
| Rotatable Bonds | 2 | Contributes to conformational flexibility. | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely commence from a 3-halo-2-methoxypyridine, such as 3-chloro- or 3-bromo-2-methoxypyridine. The reaction with an excess of hydrazine hydrate, a potent nucleophile, would displace the halide to form the corresponding 3-hydrazinyl-2-methoxypyridine. Subsequent treatment with hydrochloric acid would then yield the target hydrochloride salt.
Caption: Proposed synthesis of 3-Hydrazinyl-2-methoxypyridine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on similar documented procedures and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 3-Hydrazinyl-2-methoxypyridine
-
To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (4-6 eq).[5]
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 3-hydrazinyl-2-methoxypyridine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-hydrazinyl-2-methoxypyridine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 3-Hydrazinyl-2-methoxypyridine hydrochloride.
Reactivity and Chemical Profile
The reactivity of 3-Hydrazinyl-2-methoxypyridine hydrochloride is dominated by the nucleophilic character of the terminal nitrogen of the hydrazine group. This makes it an excellent synthon for a variety of chemical transformations.
-
Formation of Hydrazones: The hydrazine moiety readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating diverse molecular libraries.[3]
-
Cyclization Reactions: As a bifunctional molecule, it can participate in cyclization reactions to form various heterocyclic ring systems such as pyrazoles, triazoles, and pyridazines, which are common motifs in pharmacologically active compounds.[7][8]
-
Acylation: The hydrazine group can be acylated using acyl chlorides or anhydrides to form hydrazides.[8]
Caption: Key reaction pathways for 3-Hydrazinyl-2-methoxypyridine.
Predicted Spectroscopic Data
While experimental spectra for 3-Hydrazinyl-2-methoxypyridine hydrochloride are not available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.
1H NMR Spectroscopy:
-
Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region (δ 6.5-8.5 ppm).[9][10] The electron-donating methoxy and hydrazinyl groups will influence their chemical shifts.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.9-4.1 ppm.[9]
-
Hydrazine Protons: The NH and NH₂ protons of the hydrazine group will likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.[11]
13C NMR Spectroscopy:
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm).
-
Methoxy Carbon: The carbon of the methoxy group is expected around δ 55 ppm.[10]
Infrared (IR) Spectroscopy:
-
N-H Stretching: The N-H stretching vibrations of the hydrazinium ion (R-NH-NH₃⁺) are expected in the range of 2500-3200 cm⁻¹.[12][13][14]
-
Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹.
-
C=C and C=N Stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O Stretching: The C-O stretch of the methoxy group is expected around 1020-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₉N₃O) at m/z 139.07.[15] Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the N-N bond.
Potential Applications in Research and Development
Given its structural features, 3-Hydrazinyl-2-methoxypyridine hydrochloride is a promising building block for several areas of chemical research:
-
Medicinal Chemistry: As an intermediate, it can be used in the synthesis of novel compounds for screening against a wide range of biological targets. The pyridine and hydrazine moieties are present in numerous approved drugs, including antitubercular and anticancer agents.[3][7]
-
Agrochemicals: Hydrazinopyridine derivatives are also utilized in the development of new pesticides and herbicides.[2] The title compound could serve as a precursor for such molecules.
-
Materials Science: The ability to form coordination complexes with metals makes hydrazinopyridines interesting for the development of new catalysts and functional materials.[2]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-Hydrazinyl-2-methoxypyridine hydrochloride is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for hydrazine derivatives, which are generally toxic and potentially carcinogenic.[16][17][18]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C.[4]
First Aid Measures (General for Hydrazine Hydrochlorides):
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[16]
Conclusion
3-Hydrazinyl-2-methoxypyridine hydrochloride is a valuable, albeit not extensively documented, chemical intermediate. Its structural features suggest significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a lack of direct experimental data necessitates a cautious approach, this guide provides a solid, inferred framework for its synthesis, reactivity, and handling, empowering researchers to explore its full synthetic potential. As with any research chemical, all handling and reactions should be conducted with appropriate safety measures in a controlled laboratory environment.
References
-
An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic. (URL: [Link])
-
2-Methoxypyridine. PubChem. (URL: [Link])
-
Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions. (URL: [Link])
-
The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Published February 16, 2026. (URL: [Link])
-
HYDRAZINE HYDROCHLORDE (HYDRAZINE DIHYDROCHLORIDE). Suvchem Laboratory Chemicals. (URL: [Link])
-
Hydrazine, p-tolyl-, hydrochloride. NIST WebBook. (URL: [Link])
-
Hydrazine dihydrochloride. NIST WebBook. (URL: [Link])
-
A Facile Synthesis of Amide Derivatives of[2][12][15]Triazolo[4,3-a]pyridine. Published July 15, 2017. (URL: [Link])
-
4-Methoxypyridine. PubChem. (URL: [Link])
-
Material Safety Data Sheet - Hydrazine dihydrochloride. Cole-Parmer. Published March 22, 2006. (URL: [Link])
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. (URL: [Link])
-
Safety Data Sheet: Hydrazine monohydrochloride. Chemos GmbH&Co.KG. (URL: [Link])
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. (URL: [Link])
-
Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PMC. Published June 22, 2022. (URL: [Link])
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[13][15]pyridine-1,3-diones. ResearchGate. Published January 8, 2016. (URL: [Link])
-
Synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation of 2-methoxypyridine: An experimental and quantum chemical study. Academia.edu. (URL: [Link])
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Published July 3, 2025. (URL: [Link])
-
4 - Organic Syntheses Procedure. (URL: [Link])
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. (URL: [Link])
-
H NMR Spectroscopy. (URL: [Link])
-
Synthesis of (1) 6-Methoxy-2-hydrazinopyridine. PrepChem.com. (URL: [Link])
-
United States Patent Office. Googleapis.com. (URL: [Link])
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. (URL: [Link])
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Published August 7, 2025. (URL: [Link])
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Published December 18, 2025. (URL: [Link])
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. (URL: [Link])
-
2-Hydrazinyl-6-methoxypyridine. PubChem. (URL: [Link])
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (URL: [Link])
-
The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (URL: [Link])
-
process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. Published January 19, 2023. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Published August 16, 2024. (URL: [Link])
-
Chemoselective Demethylation of Methoxypyridine. Published April 2, 2019. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 7. calcasolutions.com [calcasolutions.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Hydrazine dihydrochloride(5341-61-7) IR Spectrum [chemicalbook.com]
- 14. Hydrazine dihydrochloride [webbook.nist.gov]
- 15. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemos.de [chemos.de]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
